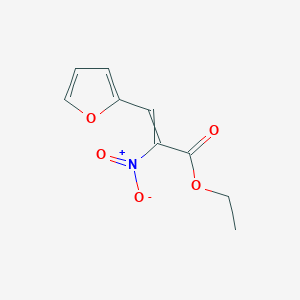
Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate is an organic compound that features a furan ring, a nitro group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with ethyl 2-chloroacetate in the presence of a base such as sodium bicarbonate . The reaction mixture is typically stirred at ambient temperature for 24 hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated furan derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring can also participate in electrophilic aromatic substitution reactions, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Furfuryl alcohol: Contains a furan ring but has a hydroxyl group instead of an ester and nitro group.
Propiedades
Número CAS |
73604-88-3 |
|---|---|
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
ethyl 3-(furan-2-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C9H9NO5/c1-2-14-9(11)8(10(12)13)6-7-4-3-5-15-7/h3-6H,2H2,1H3 |
Clave InChI |
LVCPHMLSIWYXMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CO1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
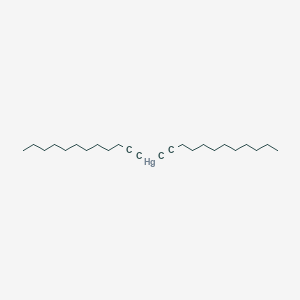
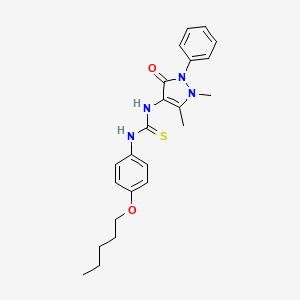
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
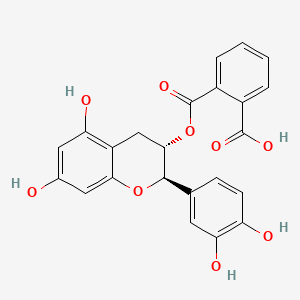

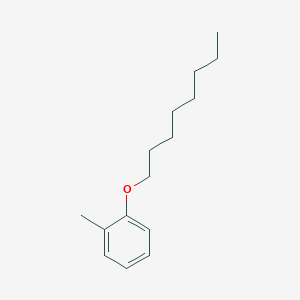
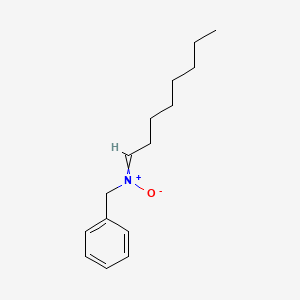

![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
